Gly-L-Phe-L-Ala-L-Asp-OH
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Gly-L-Phe-L-Ala-L-Asp-OH is a tetrapeptide isolated from the ganglia of the African giant snail, Achatina fulica. The compound has the amino acid sequence Glycine-Phenylalanine-Alanine-Aspartic acid. This compound is a stereoisomer of Achatin I, which contains a D-phenylalanine residue instead of the L-phenylalanine found in this compound .
Preparation Methods
Synthetic Routes and Reaction Conditions
Gly-L-Phe-L-Ala-L-Asp-OH can be synthesized using solid-phase peptide synthesis (SPPS). The process involves the sequential addition of protected amino acids to a resin-bound peptide chain. The typical protecting groups used are Fmoc (9-fluorenylmethyloxycarbonyl) for the amino group and tBu (tert-butyl) for the side chains. The synthesis is carried out under mild conditions, typically at room temperature, using coupling reagents like HBTU (O-(benzotriazol-1-yl)-N,N,N’,N’-tetramethyluronium hexafluorophosphate) and DIPEA (N,N-diisopropylethylamine) to facilitate the formation of peptide bonds .
Industrial Production Methods
Industrial production of this compound follows similar principles as laboratory synthesis but on a larger scale. Automated peptide synthesizers are often used to streamline the process. The final product is purified using high-performance liquid chromatography (HPLC) to ensure high purity and yield .
Chemical Reactions Analysis
Types of Reactions
Gly-L-Phe-L-Ala-L-Asp-OH undergoes various chemical reactions, including:
Oxidation: The phenylalanine residue can be oxidized to form phenylalanine derivatives.
Reduction: Reduction reactions can target the carboxyl groups in the aspartic acid residue.
Substitution: Substitution reactions can occur at the amino or carboxyl groups, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents like sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents such as acyl chlorides and alkyl halides are employed under basic or acidic conditions.
Major Products
The major products formed from these reactions include various derivatives of this compound, such as oxidized phenylalanine derivatives and substituted peptide chains .
Scientific Research Applications
Gly-L-Phe-L-Ala-L-Asp-OH has several scientific research applications:
Chemistry: Used as a model compound to study peptide synthesis and reactions.
Biology: Investigated for its role in neural signaling and its effects on ion channels.
Medicine: Explored for potential therapeutic applications, including neuroprotective effects.
Mechanism of Action
Gly-L-Phe-L-Ala-L-Asp-OH exerts its effects by interacting with specific ion channels in neurons. It increases membrane conductance to sodium ions, leading to depolarization and excitation of the neuron. This mechanism is similar to that of Achatin I but with different potency and specificity due to the stereoisomeric difference .
Comparison with Similar Compounds
Gly-L-Phe-L-Ala-L-Asp-OH is compared with other similar neuroactive peptides, such as:
Achatin I: Contains a D-phenylalanine residue and has a more potent excitatory effect on neurons.
FMRFamide: A neuropeptide with a similar structure but different amino acid sequence.
Small Cardioactive Peptides: Share structural similarities but have different biological activities.
This compound is unique due to its specific amino acid sequence and stereochemistry, which confer distinct biological properties and applications .
Properties
CAS No. |
134562-79-1 |
---|---|
Molecular Formula |
C18H24N4O7 |
Molecular Weight |
408.4 g/mol |
IUPAC Name |
(2S)-2-[[(2S)-2-[[(2S)-2-[(2-aminoacetyl)amino]-3-phenylpropanoyl]amino]propanoyl]amino]butanedioic acid |
InChI |
InChI=1S/C18H24N4O7/c1-10(16(26)22-13(18(28)29)8-15(24)25)20-17(27)12(21-14(23)9-19)7-11-5-3-2-4-6-11/h2-6,10,12-13H,7-9,19H2,1H3,(H,20,27)(H,21,23)(H,22,26)(H,24,25)(H,28,29)/t10-,12-,13-/m0/s1 |
InChI Key |
ZCPBEAHAVUJKAE-DRZSPHRISA-N |
SMILES |
CC(C(=O)NC(CC(=O)O)C(=O)O)NC(=O)C(CC1=CC=CC=C1)NC(=O)CN |
Isomeric SMILES |
C[C@@H](C(=O)N[C@@H](CC(=O)O)C(=O)O)NC(=O)[C@H](CC1=CC=CC=C1)NC(=O)CN |
Canonical SMILES |
CC(C(=O)NC(CC(=O)O)C(=O)O)NC(=O)C(CC1=CC=CC=C1)NC(=O)CN |
sequence |
GFAD |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.